molecular formula C17H26BNO5 B572548 (3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid CAS No. 1310404-86-4

(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid

Cat. No.: B572548
CAS No.: 1310404-86-4
M. Wt: 335.207
InChI Key: GGYHINILIVWLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C17H26BNO5. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of sensors, catalysts, and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound, being a boronic acid derivative, is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides . The compound’s piperidine moiety can form a complex with the palladium catalyst, facilitating the transmetalation step of the Suzuki-Miyaura reaction .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The compound, as a boronic acid derivative, participates in the transmetalation step of the reaction .

Result of Action

The compound is primarily used as a reagent in chemical reactions rather than having a direct biological effect . In the context of PROTAC development, the compound serves as a linker that connects the E3 ligase recruiting moiety to the target protein binding moiety . The successful construction of a PROTAC can lead to the degradation of a specific target protein, altering cellular functions .

Action Environment

The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an inert atmosphere to prevent oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-(tert-Butoxycarbonyl)piperidine.

    Formation of the Methoxyphenyl Intermediate: The protected piperidine is then reacted with 3-bromomethoxybenzene under basic conditions to form the intermediate 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzene.

    Borylation: The final step involves the borylation of the intermediate using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Major Products

    Oxidation: Phenols.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its role in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and sensors.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the piperidine and methoxy groups.

    (4-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid: Similar structure but without the methoxyphenyl group.

    3-Methoxyphenylboronic acid: Lacks the piperidine group but retains the methoxyphenyl structure.

Uniqueness

(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid is unique due to the combination of the boronic acid group with a protected piperidine and a methoxyphenyl moiety. This structure provides a balance of reactivity and stability, making it valuable for specific synthetic and biological applications.

Properties

IUPAC Name

[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-9-7-13(8-10-19)12-23-15-6-4-5-14(11-15)18(21)22/h4-6,11,13,21-22H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYHINILIVWLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681911
Record name (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-86-4
Record name (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.